![molecular formula C18H19NO4 B2663542 1-(3,4,5-Trimethoxybenzoyl)indoline CAS No. 313496-16-1](/img/structure/B2663542.png)
1-(3,4,5-Trimethoxybenzoyl)indoline
Overview
Description
“1-(3,4,5-Trimethoxybenzoyl)indoline” is a chemical compound with the molecular formula C18H19NO4 . It is a bicyclic organic heterocyclic compound .
Synthesis Analysis
The synthesis of indoline compounds, such as “1-(3,4,5-Trimethoxybenzoyl)indoline”, has been a subject of research in recent years . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .
Molecular Structure Analysis
The structure of “1-(3,4,5-Trimethoxybenzoyl)indoline” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
Chemical Reactions Analysis
Indoline compounds, including “1-(3,4,5-Trimethoxybenzoyl)indoline”, have been used in the development of various drugs, particularly for cancer treatment . The indoline moiety is widely used in drug design because of its special structure and properties .
Scientific Research Applications
Local Anesthetic Activity
In addition to their antihypertensive properties, these compounds have also been evaluated for their local anesthetic activity . This suggests potential applications in the field of anesthesia and pain management .
Anticarcinogenic Activity
3,4,5-Trimethoxybenzoate of catechin (TMBC), a semisynthetic catechin which includes 1-(3,4,5-Trimethoxybenzoyl)indoline, shows strong antiproliferative activity against malignant melanoma cells . This indicates its potential use in cancer research and treatment .
Interaction with Lipid Bilayers
The amphiphilic nature of TMBC suggests that the membrane could be a potential site of action . Studies have shown that TMBC interacts with lipid bilayers, affecting their properties and dynamics . This could have implications in understanding cell membrane behavior and drug delivery systems .
EGFR Inhibition
1-(3,4,5-Trimethoxybenzoyl)indoline has been identified as an EGFR inhibitor . EGFR is a protein that plays a crucial role in cell growth and proliferation, and its inhibition can be beneficial in the treatment of various types of cancers .
Drug Design and Synthesis
The structure of 1-(3,4,5-Trimethoxybenzoyl)indoline has been used in the design and synthesis of new drugs . Its structure serves as a valuable scaffold in medicinal chemistry, aiding in the development of new therapeutic agents .
Future Directions
Indoline compounds, including “1-(3,4,5-Trimethoxybenzoyl)indoline”, have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-10-13(11-16(22-2)17(15)23-3)18(20)19-9-8-12-6-4-5-7-14(12)19/h4-7,10-11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWMTJCWNQSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325391 | |
Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201281 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4,5-Trimethoxybenzoyl)indoline | |
CAS RN |
313496-16-1 | |
Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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